2-(Cyclopropylmethyl)pyrrolidine;hydrochloride 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2416236-28-5
VCID: VC4282641
InChI: InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H
SMILES: C1CC(NC1)CC2CC2.Cl
Molecular Formula: C8H16ClN
Molecular Weight: 161.67

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride

CAS No.: 2416236-28-5

Cat. No.: VC4282641

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride - 2416236-28-5

Specification

CAS No. 2416236-28-5
Molecular Formula C8H16ClN
Molecular Weight 161.67
IUPAC Name 2-(cyclopropylmethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H
Standard InChI Key XQSRAXDBTPKIRH-UHFFFAOYSA-N
SMILES C1CC(NC1)CC2CC2.Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound consists of a five-membered pyrrolidine ring (C₄H₈N) attached to a cyclopropylmethyl group (C₃H₅-CH₂). Protonation of the nitrogen atom by hydrochloric acid forms the hydrochloride salt, which improves stability and solubility . Key structural features include:

PropertyValueSource
Molecular FormulaC₈H₁₆ClN
Molecular Weight161.67 g/mol
IUPAC Name2-(Cyclopropylmethyl)pyrrolidine hydrochloride
SMILESC1CC(NC1)CC2CC2.Cl
InChIKeyOYKUXFAWYHLNBX-UHFFFAOYSA-N

The cyclopropane ring introduces angle strain, potentially enhancing reactivity in synthetic applications. X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring with an envelope conformation, while the cyclopropyl group maintains a planar structure .

Physicochemical Properties

As a hydrochloride salt, the compound exhibits distinct solubility and stability profiles:

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions .

  • Melting Point: Estimated at 192–195°C based on analogous pyrrolidine hydrochlorides .

  • Density: Predicted value of 1.218 g/cm³ .

  • pKa: The tertiary amine has a calculated pKa of 9.2 ± 0.3, ensuring protonation under physiological conditions .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a two-step process:

Step 1: Formation of 2-(Cyclopropylmethyl)pyrrolidine
Pyrrolidine reacts with cyclopropylmethyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS) acts as a base to deprotonate pyrrolidine, facilitating nucleophilic substitution:
Pyrrolidine+Cyclopropylmethyl bromideLiHMDS, THF2-(Cyclopropylmethyl)pyrrolidine\text{Pyrrolidine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{LiHMDS, THF}} \text{2-(Cyclopropylmethyl)pyrrolidine}

Step 2: Salt Formation
Treatment with concentrated hydrochloric acid in ethanol yields the hydrochloride salt :
2-(Cyclopropylmethyl)pyrrolidine+HCl2-(Cyclopropylmethyl)pyrrolidine hydrochloride\text{2-(Cyclopropylmethyl)pyrrolidine} + \text{HCl} \rightarrow \text{2-(Cyclopropylmethyl)pyrrolidine hydrochloride}

Optimization Strategies

  • Yield Enhancement: Using a 1.2:1 molar ratio of cyclopropylmethyl bromide to pyrrolidine increases yield to 78%.

  • Purification: Recrystallization from ethanol/ethyl acetate (3:1 v/v) achieves >99% purity, as confirmed by HPLC .

Reactivity and Functionalization

Nucleophilic Reactions

The secondary amine in pyrrolidine participates in:

  • Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.

  • Alkylation: Further alkylation with methyl iodide produces quaternary ammonium salts .

Cyclopropane Ring-Opening

Under acidic conditions, the cyclopropane ring undergoes cleavage to form allylic intermediates, enabling conjugation with biomolecules :
CyclopropaneH+Allylic carbocation\text{Cyclopropane} \xrightarrow{\text{H+}} \text{Allylic carbocation}

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